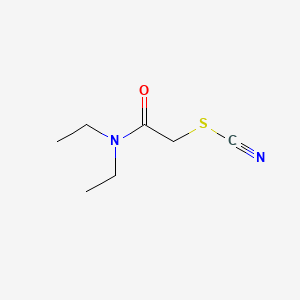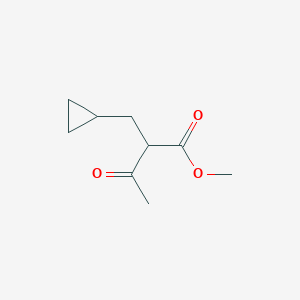
Methyl 2-(cyclopropylmethyl)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(cyclopropylmethyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It features a cyclopropylmethyl group attached to a 3-oxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylmethyl)-3-oxobutanoate typically involves the esterification of 2-(cyclopropylmethyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to achieve high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Methyl 2-(cyclopropylmethyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
科学研究应用
Methyl 2-(cyclopropylmethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(cyclopropylmethyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
相似化合物的比较
Similar Compounds
- Methyl 2-(cyclopropylmethyl)-3-oxopentanoate
- Methyl 2-(cyclopropylmethyl)-3-oxobutanoate
- Ethyl 2-(cyclopropylmethyl)-3-oxobutanoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopropylmethyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
methyl 2-(cyclopropylmethyl)-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3/c1-6(10)8(9(11)12-2)5-7-3-4-7/h7-8H,3-5H2,1-2H3 |
InChI 键 |
HDBFTZDPCCHTEW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1CC1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


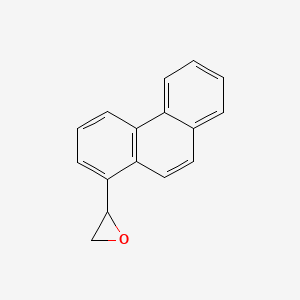
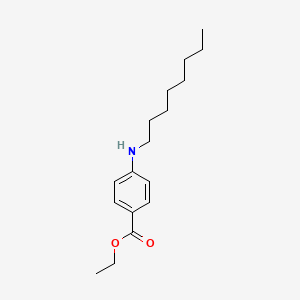
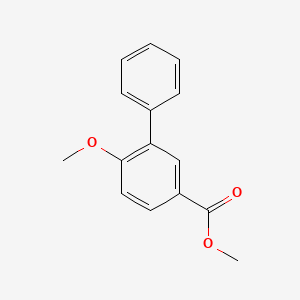
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)




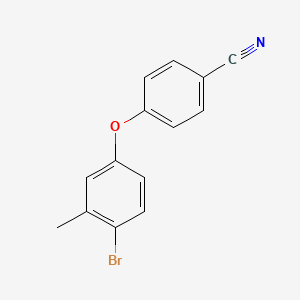
![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
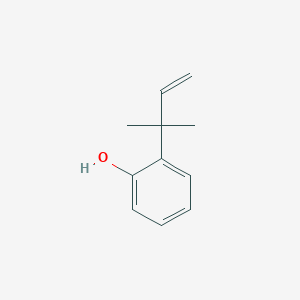
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
